

# Application Note: Scalable Manufacturing of 4-(3-Bromophenyl)morpholin-3-one

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## Compound of Interest

Compound Name: 4-(3-bromophenyl)morpholin-3-one

CAS No.: 1196153-18-0

Cat. No.: B6206737

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## Part 1: Executive Summary & Strategic Route Selection

### Introduction

**4-(3-Bromophenyl)morpholin-3-one** is a high-value intermediate used in the synthesis of Factor Xa inhibitors and other anticoagulant pharmacophores. While often overshadowed by its para-isomer (a Rivaroxaban precursor), the meta-bromo variant offers unique vectoral geometry for structure-activity relationship (SAR) exploration and cross-coupling elaboration.

This guide details the transition from Medicinal Chemistry (small-scale, high-cost) to Process Chemistry (multi-kilogram, cost-optimized) methodologies.

### Route Selection Matrix

Industrial scale-up demands a rigorous analysis of Cost of Goods Sold (COGS), safety, and supply chain reliability. Two primary routes dominate the landscape:[1]

Feature	Route A: Convergent N-Arylation ( <b>MedChem</b> )	Route B: Stepwise Cyclization ( <b>Process</b> )
Chemistry	Pd/Cu-catalyzed coupling of morpholin-3-one + 1,3-dibromobenzene	Construction of morpholinone ring onto 3-bromoaniline
Key Reagents	Pd(OAc) <sub>2</sub> /Xantphos or CuI/Diamine	2-Chloroethanol, Chloroacetyl chloride, NaOH
Scalability	Low/Medium. High catalyst cost; difficult Pd scavenging.[2]	High. Uses commodity reagents; robust thermodynamics.
Regioselectivity	Variable. Statistical mixture of mono/bis-arylation possible.	High. Aniline nitrogen is the sole nucleophile.
Recommendation	Use for <100 g rapid delivery.	Mandatory for >1 kg manufacturing.

Decision: This Application Note focuses on Route B (Stepwise Cyclization), specifically optimized as a Telescoped Acylation-Cyclization sequence to minimize unit operations.

## Part 2: Detailed Experimental Protocols

### Protocol Overview: The "Telescoped" Industrial Route

The most efficient industrial process involves three chemical transformations condensed into two isolated steps:

- N-Alkylation: 3-Bromoaniline

N-(2-Hydroxyethyl)-3-bromoaniline.

- Telescoped Acylation/Cyclization: Reaction with chloroacetyl chloride followed by in situ base-mediated ring closure.

### Step 1: Synthesis of N-(2-Hydroxyethyl)-3-bromoaniline

Target: Selective mono-alkylation of the aniline.

## Reagents &amp; Materials:

- 3-Bromoaniline (1.0 equiv)
- 2-Chloroethanol (1.2 equiv)
- Water (Solvent/Emulsifier)
- Base:  $\text{CaCO}_3$  or  $\text{NaHCO}_3$  (0.6 equiv - acid scavenger)

## Procedure:

- Charge: To a glass-lined reactor, charge 3-Bromoaniline and water (3 vol relative to aniline).
- Addition: Add 2-Chloroethanol (1.2 equiv) and solid  $\text{CaCO}_3$ .
- Reaction: Heat the biphasic mixture to 90–95°C for 12–16 hours.
  - Process Insight: Water acts as a heat sink and suppresses bis-alkylation by solvating the mono-alkylated product (which is more polar) less effectively than the starting aniline in the organic phase, though phase transfer kinetics are critical here. Alternatively, perform neat if mixing is efficient.
- Workup: Cool to 25°C. Dilute with Toluene (5 vol). Separate phases.
- Purification: Wash organic layer with water to remove unreacted chloroethanol and inorganic salts.
  - Critical Quality Attribute (CQA): Limit bis-hydroxyethyl impurity to <2.0% by HPLC. If high, remove via fractional distillation (boiling point difference is significant).

Yield: 85–90% Appearance: Viscous pale yellow oil.

## Step 2: Telescoped Acylation and Cyclization

Target: Formation of the lactam ring in a single reactor.

## Reagents:

- N-(2-Hydroxyethyl)-3-bromoaniline (from Step 1)
- Chloroacetyl chloride (1.1 equiv)[3]
- Toluene (Solvent)[2]
- Aqueous NaOH (40% w/w)[4]
- Tetrabutylammonium bromide (TBAB) (0.05 equiv - Phase Transfer Catalyst)

#### Procedure:

- Acylation (Schotten-Baumann):
  - Dissolve the intermediate from Step 1 in Toluene (6 vol) and cool to 0–5°C.
  - Add 10% aqueous NaOH (1.2 equiv) to form a biphasic system.
  - Slowly dose Chloroacetyl chloride (1.1 equiv) over 2 hours, maintaining internal temperature <10°C.
  - Mechanism:[1][4][5][6][7][8] The amine reacts preferentially over the alcohol to form the N-(2-hydroxyethyl)-2-chloroacetamide intermediate.
  - Check: Monitor consumption of amine by HPLC.
- Cyclization (Intramolecular Alkylation):
  - To the same reactor, add TBAB (0.05 equiv).
  - Charge 40% NaOH (2.5 equiv) rapidly.
  - Heat the mixture to 50–60°C for 4–6 hours.
  - Mechanism:[1][4][5][6][7][8] The strong base deprotonates the pendant hydroxyl group, which then displaces the alkyl chloride in an intramolecular reaction to close the morpholinone ring.

- Workup & Isolation:
  - Cool to 20°C. Separate the aqueous layer (waste).
  - Wash the organic Toluene layer with water (3x) to remove salts and residual base.
  - Distill Toluene under vacuum to approx. 2 volumes.
  - Crystallization: Add Isopropyl Alcohol (IPA) or n-Heptane as an anti-solvent. Cool to 0°C to precipitate the product.
  - Filter and dry under vacuum at 45°C.

Yield: 75–82% (over 2 steps) Purity: >99.0% (HPLC)[4]

## Part 3: Process Engineering & Safety

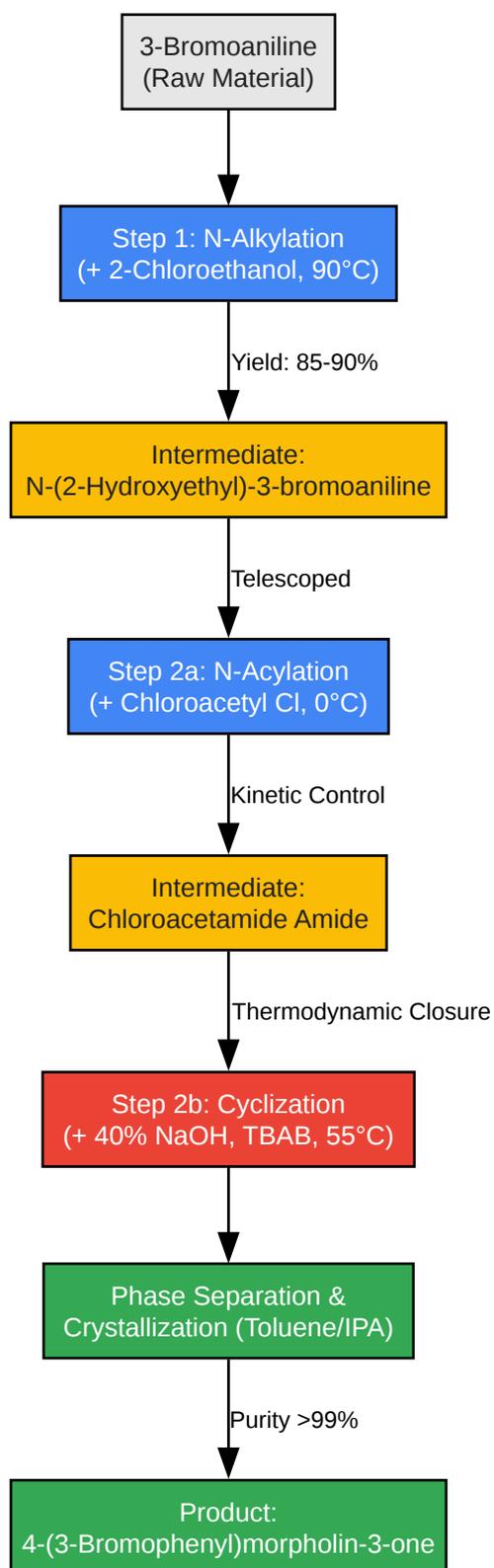
### Thermodynamics & Heat Transfer

- Chloroacetyl Chloride Addition: Highly exothermic. Failure to control temperature (<10°C) results in O-acylation side products (ester formation) which do not cyclize to the desired lactam.
- Cyclization: The ring closure is mildly exothermic. The use of TBAB allows this to proceed at moderate temperatures (50°C) rather than requiring reflux, improving safety margins.

### Impurity Profile & Purging

Impurity	Origin	Control Strategy
Bis-alkylation	Step 1 (Over-reaction)	Control stoichiometry (1.2 eq); use water as co-solvent. Purge via distillation if >5%.
O-Acyl Ester	Step 2 (Wrong selectivity)	Maintain T < 10°C during acid chloride addition. Hydrolyzes back to alcohol during caustic cyclization step.
Open Chain Amide	Incomplete Cyclization	Ensure sufficient NaOH concentration (40%) and TBAB catalyst.

## Visual Workflow (Graphviz)



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Caption: Integrated process flow for the stepwise cyclization synthesis of **4-(3-bromophenyl)morpholin-3-one**.

## Part 4: Analytical Specifications

To ensure "Self-Validating" quality, the following specifications are recommended for the final release:

- Appearance: White to off-white crystalline solid.

- Assay (HPLC):

98.5% w/w.[4]

- Water Content (KF):

0.5%.

- Residue on Ignition:

0.1%.

- Specific Impurity (Aniline):

0.15% (Genotoxic alert control).

## Part 5: References

- Process for the preparation of 4-phenyl-3-morpholinone. Quick Company Patents. (Describes the neat reaction of aniline with 2-chloroethanol and subsequent cyclization).
- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons, 2025.[8] (Details the telescoped acylation/cyclization conditions for the 4-isomer, directly applicable to the 3-isomer).
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- Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. (Mechanistic insight into the acylation step).
- **4-(3-Bromophenyl)morpholin-3-one** Product Page. ChemScene. (Physical properties and CAS verification: 1196153-18-0).

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